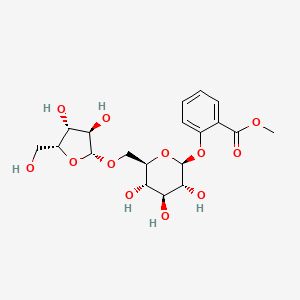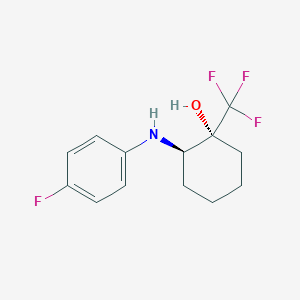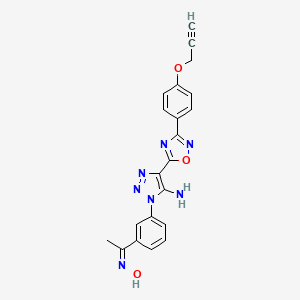![molecular formula C25H18F3N5 B11934541 2-[4-[5-Phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]guanidine CAS No. 742112-34-1](/img/structure/B11934541.png)
2-[4-[5-Phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
OSU-03013 is a derivative of celecoxib, a well-known cyclooxygenase-2 inhibitor. This compound has garnered attention due to its potent anti-cancer properties, which are more pronounced than those of celecoxib . OSU-03013 is particularly noted for its ability to inhibit phosphoinositide-dependent kinase-1, making it a promising candidate for cancer treatment .
Méthodes De Préparation
The synthesis of OSU-03013 involves the modification of the celecoxib structureThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the desired transformations . Industrial production methods for OSU-03013 are not extensively documented, but they likely follow similar protocols to those used in laboratory synthesis, scaled up to meet production demands .
Analyse Des Réactions Chimiques
OSU-03013 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the OSU-03013 molecule, potentially altering its biological activity.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can significantly change the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
OSU-03013 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on biological activity.
Biology: Investigated for its role in inhibiting specific enzymes and pathways involved in cell proliferation and survival.
Medicine: Explored as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of OSU-03013 involves the inhibition of phosphoinositide-dependent kinase-1. This inhibition leads to the deactivation of downstream signaling pathways, such as the Akt pathway, which is crucial for cell survival and proliferation . By blocking these pathways, OSU-03013 induces apoptosis in cancer cells, making it a potent anti-cancer agent .
Comparaison Avec Des Composés Similaires
OSU-03013 is often compared with other celecoxib derivatives, such as OSU-03012 and 2,5-Dimethyl-Celecoxib. These compounds share similar structures but differ in their biological activities and specific targets. OSU-03013 is unique in its potent inhibition of phosphoinositide-dependent kinase-1, which sets it apart from other celecoxib derivatives . Other similar compounds include:
OSU-03012: Another celecoxib derivative with potent anti-cancer properties.
2,5-Dimethyl-Celecoxib: Known for its anti-inflammatory and anti-cancer activities.
Propriétés
Numéro CAS |
742112-34-1 |
|---|---|
Formule moléculaire |
C25H18F3N5 |
Poids moléculaire |
445.4 g/mol |
Nom IUPAC |
2-[4-[5-phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]guanidine |
InChI |
InChI=1S/C25H18F3N5/c26-25(27,28)23-14-22(33(32-23)19-10-8-18(9-11-19)31-24(29)30)17-7-12-21-16(13-17)6-5-15-3-1-2-4-20(15)21/h1-14H,(H4,29,30,31) |
Clé InChI |
UCOYIUOEXIYJFD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C4=CC(=NN4C5=CC=C(C=C5)N=C(N)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,3R,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-3-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11934465.png)
![2-amino-N-[1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11934473.png)



![(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B11934499.png)
![heptadecan-9-yl 7-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]heptanoate](/img/structure/B11934503.png)
![1,3-dichloro-5-[(Z)-2-(4-chlorophenyl)ethenyl]benzene](/img/structure/B11934507.png)

![[8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol](/img/structure/B11934522.png)



![4-{5-[(E)-2-[(3-methylphenyl)methylidene]hydrazin-1-yl]-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl}morpholine](/img/structure/B11934546.png)
